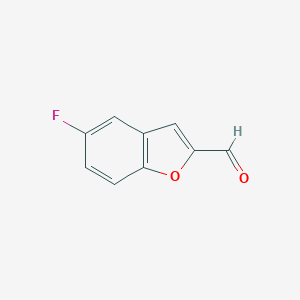

5-Fluorobenzofuran-2-carbaldehyde

Beschreibung

Significance of Fluorinated Benzofuran (B130515) Scaffolds in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In the context of benzofuran scaffolds, fluorination is a key strategy for enhancing the pharmacological profile of potential drug candidates. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets. nih.gov These attributes are highly desirable in drug discovery and development. nih.gov

The presence of a fluorine atom on the benzofuran ring, as seen in 5-Fluorobenzofuran-2-carbaldehyde, can influence the electron distribution within the molecule, thereby affecting its reactivity and interaction with other molecules. nih.gov This makes fluorinated benzofurans attractive scaffolds for the synthesis of a wide range of biologically active compounds. nih.gov Research has shown that fluorinated benzofuran derivatives exhibit promising anti-inflammatory and anticancer properties. nih.gov

Overview of Benzofuran-2-carbaldehyde Derivatives in Heterocyclic Chemistry

Benzofuran-2-carbaldehyde and its derivatives are an important class of heterocyclic compounds. researchgate.net The benzofuran nucleus itself is a fundamental structural unit found in numerous natural products and synthetic compounds with diverse biological activities. numberanalytics.comnih.gov The carbaldehyde group at the 2-position serves as a versatile chemical handle, allowing for a wide array of chemical transformations.

This reactivity enables the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems. researchgate.net Consequently, benzofuran-2-carbaldehyde derivatives are crucial intermediates in the preparation of compounds with potential applications as pharmaceuticals and agrochemicals. numberanalytics.com For instance, some derivatives have been investigated for their anticancer and antimicrobial activities. researchgate.netbohrium.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZDVFKNOIHCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Fluorobenzofuran 2 Carbaldehyde

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) reactions are fundamental to understanding the reactivity of aromatic compounds. masterorganicchemistry.com In the case of 5-Fluorobenzofuran-2-carbaldehyde, the substitution pattern is influenced by the electronic properties of both the fluorine atom and the formyl group, as well as the inherent reactivity of the benzofuran system.

Regioselectivity and Mechanistic Aspects in Fluorinated Benzofurans

The regioselectivity of electrophilic attack on the benzofuran nucleus is a subject of considerable interest. Generally, benzofuran itself tends to undergo electrophilic substitution preferentially at the C2 or C3 position of the furan (B31954) ring. stackexchange.comechemi.comechemi.com The outcome is dictated by the relative stability of the cationic intermediate (sigma complex) formed during the reaction. stackexchange.comechemi.com Attack at the C2 position leads to a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene (B151609) ring, akin to a benzylic carbocation. stackexchange.comechemi.com Conversely, attack at the C3 position allows for stabilization through the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

In the case of this compound, the situation is more complex. The fluorine atom at the 5-position is an electron-withdrawing group via induction but can also act as a weak resonance donor. The aldehyde group at the C2 position is strongly deactivating and meta-directing in classical aromatic systems. However, within the benzofuran system, its influence on electrophilic attack on the benzene ring portion (positions 4, 6, and 7) must be considered alongside the directing effects of the fluorine atom and the fused furan ring.

All activating groups are ortho/para-directors, while deactivating groups without adjacent lone pairs are meta-directors. libretexts.org The stability of the arenium ion intermediate is key; if the positive charge can be placed on the carbon bearing an electron-donating group through resonance, the ortho and para products will form faster. libretexts.org For this compound, the fluorine atom would direct incoming electrophiles to the ortho and para positions (C4 and C6), while the deactivating aldehyde group would direct to the meta positions (C4 and C6, relative to the furan oxygen). The interplay of these effects, along with the inherent reactivity of the benzofuran ring, determines the final substitution pattern.

Friedel-Crafts Reactions and Related Acylations

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org The reaction proceeds through the formation of an electrophilic carbocation or acylium ion, which then attacks the aromatic ring. wikipedia.org

For this compound, Friedel-Crafts acylation would be challenging due to the presence of the deactivating aldehyde group. researchgate.net Deactivated aromatic rings are generally poor substrates for Friedel-Crafts reactions. wikipedia.org However, under forcing conditions, or with highly reactive acylating agents, substitution might occur. The position of acylation would be governed by the directing effects discussed previously. Given the deactivating nature of the aldehyde, any substitution would likely be directed to the benzene ring, with the precise location influenced by the fluorine atom.

Transformations Involving the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle, amenable to a wide range of chemical transformations.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-fluorobenzofuran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The selective oxidation of aldehydes in the presence of other functional groups is a well-established synthetic strategy. For instance, the aerobic oxidation of similar compounds like 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid has been achieved using gold nanoparticle catalysts. researchgate.net This suggests that similar catalytic methods could be applied to this compound.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-fluorobenzofuran-2-yl)methanol. This reduction can be accomplished using a variety of reducing agents.

| Reaction Type | Reagent | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 5-fluorobenzofuran-2-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (5-fluorobenzofuran-2-yl)methanol |

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). youtube.comnih.govyoutube.comresearchgate.netnih.gov This reaction typically involves the acid-catalyzed addition of the amine to the aldehyde, followed by the elimination of a water molecule. youtube.comyoutube.com Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities. nih.gov

The Knoevenagel condensation is another important reaction of aldehydes, involving the reaction with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). nih.govdamascusuniversity.edu.sysphinxsai.comresearchgate.netresearchgate.net This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. damascusuniversity.edu.sysphinxsai.com For example, this compound can react with malononitrile (B47326) or other active methylene compounds in the presence of a base like piperidine (B6355638) or sodium carbonate to yield the corresponding condensed products. nih.govdamascusuniversity.edu.sy These products are often highly conjugated and have applications in the synthesis of dyes and pharmaceuticals. damascusuniversity.edu.sy

| Condensation Reaction | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid | Imine (C=N-R) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Base (e.g., Piperidine) | α,β-Unsaturated Compound |

Wittig-Horner and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.comresearchgate.net The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgnih.gov These reactions are highly versatile and allow for the formation of a wide variety of substituted alkenes.

In the context of this compound, reaction with a phosphonium ylide (Ph₃P=CHR) or a phosphonate carbanion would lead to the formation of a 2-(alkenyl)-5-fluorobenzofuran derivative. The stereoselectivity of the reaction (i.e., the ratio of E and Z isomers) can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgwikipedia.org The HWE reaction, in particular, is known for its high E-selectivity with stabilized ylides. organic-chemistry.orgwikipedia.org These olefination reactions provide a valuable route for extending the carbon chain and introducing new functional groups at the 2-position of the benzofuran ring.

| Olefination Reaction | Reagent | Key Intermediate | Product Type |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Alkene (often E-selective) |

Derivatization to Carboxylic Acids and Esters

The aldehyde functional group in this compound is amenable to oxidation to form the corresponding carboxylic acid, 5-fluorobenzofuran-2-carboxylic acid. This transformation is a common synthetic step to access a variety of derivatives. For instance, 5-arylfuran-2-carbaldehydes can be synthesized and subsequently oxidized to 5-arylfuran-2-carboxylic acids. pensoft.net These carboxylic acids can then be converted to their corresponding acyl chlorides, which are versatile intermediates for the preparation of esters and amides. pensoft.net

Esterification of furan-containing carboxylic acids is a well-established process. For example, the synthesis of 5-(furan-2-carbonyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester demonstrates the formation of an ester from a furan carboxylic acid. sigmaaldrich.com In the context of biomass-derived chemicals, the oxidative esterification of 5-hydroxymethylfurfural to dimethyl 2,5-furandicarboxylate using gold nanoparticles supported on gamma alumina (B75360) has been reported, showcasing an efficient conversion under mild conditions. nih.gov While not directly involving this compound, this highlights a relevant transformation pathway for furan aldehydes. The synthesis of 5-aminobenzofuran-2-carboxylate esters has also been documented, involving a multi-step sequence starting from salicylaldehyde (B1680747). google.com

Table 1: Examples of Carboxylic Acid and Ester Derivatives from Furan Aldehydes

| Starting Material | Product | Reaction Type | Reference |

| 5-Arylfuran-2-carbaldehydes | 5-Arylfuran-2-carboxylic acids | Oxidation | pensoft.net |

| 5-Arylfuran-2-carboxylic acids | 4-(5-Aryl-2-furoyl)morpholines | Acylation | pensoft.net |

| Furan-2-carboxylic acid derivative | 5-(Furan-2-carbonyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester | Esterification | sigmaaldrich.com |

| 5-Hydroxymethylfurfural | Dimethyl 2,5-furandicarboxylate | Oxidative Esterification | nih.gov |

| Salicylaldehyde derivative | 5-Aminobenzofuran-2-carboxylate | Multi-step synthesis | google.com |

Transition Metal-Catalyzed Functionalization of the Benzofuran Moiety

Transition metal catalysis offers powerful tools for the functionalization of the benzofuran core in this compound. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules. nih.govelsevierpure.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org This reaction is highly valuable for the synthesis of biaryl compounds. In the context of benzofurans, nickel-catalyzed Suzuki-Miyaura cross-coupling of 2-fluorobenzofurans with arylboronic acids has been shown to be an efficient method for synthesizing 2-arylbenzofurans. nih.govnii.ac.jp This process involves the activation of the aromatic C–F bond. nih.govnii.ac.jp The reactivity difference between C-F and C-Br bonds can be exploited for orthogonal coupling reactions, allowing for the sequential introduction of different aryl groups onto the benzofuran ring. nih.gov For instance, a palladium catalyst can selectively activate a C-Br bond, leaving a C-F bond intact for a subsequent nickel-catalyzed coupling. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. rsc.orgbeilstein-journals.org This reaction has been applied to various halogenated substrates, including those containing furan rings. capes.gov.br The Sonogashira reaction can be performed under mild, solvent-free, or aqueous conditions, making it an attractive method for green chemistry. rsc.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

| Suzuki | 2-Fluorobenzofuran | Arylboronic acid | Nickel-based | 2-Arylbenzofuran | nih.govnii.ac.jp |

| Suzuki | 5-Bromo-2-fluorobenzofuran | Arylboronic acid | Palladium-based | 2-Fluoro-5-arylbenzofuran | nih.gov |

| Sonogashira | Aryl halide | Terminal alkyne | Palladium/Copper | Aryl alkyne | rsc.orgbeilstein-journals.orgcapes.gov.br |

Direct C-F/C-H Cross-Coupling Reactions

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. nih.govelsevierpure.com In the case of 2-fluorobenzofurans, acid-mediated intermolecular C–F/C–H cross-coupling with arenes has been demonstrated as a transition-metal-free method to synthesize 2-arylbenzofurans. rsc.orgdocumentsdelivered.com This reaction is thought to proceed through the formation of an α-fluorine-stabilized carbocation intermediate. rsc.org

Additionally, visible-light-induced defluorinative cross-coupling reactions of α-CF3-ortho-hydroxystyrenes with carboxylic acids have been developed to synthesize 2-fluorobenzofurans. nih.govresearchgate.net This method involves an alkyl radical-triggered dual C-F bond cleavage. nih.govresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the aldehyde group, the furan ring, the benzene ring, and the C-F bond—makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: The selective reaction of one functional group in the presence of others is crucial. For example, in cross-coupling reactions, the choice of catalyst and reaction conditions can determine whether the C-F bond or another site on the molecule reacts. As mentioned earlier, the orthogonal reactivity of C-Br and C-F bonds allows for selective functionalization. nih.gov The reduction or oxidation of the aldehyde group can also be achieved chemoselectively in the presence of the furan and benzene rings.

Regioselectivity: Regioselectivity refers to the preferential reaction at one position over another. In electrophilic substitution reactions on the benzofuran ring system, the position of substitution is influenced by the directing effects of the existing substituents. The regioselectivity of Diels-Alder reactions involving dehydrobenzofurans has been studied, revealing that the electronic nature of the aryne intermediate dictates the outcome of the cycloaddition. nih.gov For polyfunctionalized pyrroles, a related five-membered heterocycle, the regioselectivity of reactions such as oxidation and the Wittig reaction has been investigated, showing that specific formyl groups can be targeted. researchgate.net

Stereoselectivity: While not extensively documented for this compound itself, stereoselectivity is a key aspect in many reactions involving furan derivatives. For instance, the synthesis of trisubstituted 2-aminofurans via a multicomponent reaction can exhibit high regioselectivity. rsc.org

The interplay of these selectivity aspects is fundamental to the synthetic utility of this compound, enabling the controlled construction of complex molecular architectures.

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluorobenzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds. ed.ac.uk The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a comprehensive insight into the molecular framework. nih.goved.ac.uk

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis and Chemical Shift Assignments

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the foundational data for the structural assignment of 5-fluorobenzofuran-2-carbaldehyde. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity.

¹H NMR: The proton spectrum typically displays signals for the aldehydic proton, the furan (B31954) ring proton, and the protons on the benzene (B151609) ring. The aldehydic proton is expected to resonate at a significantly downfield position. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift. The carbon atoms directly bonded to the fluorine and oxygen atoms will also show distinct shifts. The carbon signals will be split by coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

¹⁹F NMR: The ¹⁹F NMR spectrum is often the simplest to interpret, typically showing a single major resonance for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment. Long-range couplings to protons (JHF) can often be observed, providing valuable structural information. nih.gov The large chemical shift dispersion of ¹⁹F NMR makes it particularly useful for analyzing mixtures of fluorinated compounds. ed.ac.uknih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 | 185 - 195 | - |

| H-3 | 7.0 - 7.5 | 115 - 125 | - |

| H-4 | 7.2 - 7.8 | 110 - 120 (with C-F coupling) | - |

| C-5 | - | 155 - 165 (quartet, ¹JCF) | -110 to -125 |

| H-6 | 7.0 - 7.6 | 115 - 125 (with C-F coupling) | - |

| H-7 | 7.5 - 8.0 | 120 - 130 | - |

| C-2 | - | 150 - 160 | - |

| C-3 | 7.0 - 7.5 | 115 - 125 | - |

| C-3a | - | 120 - 130 | - |

| C-4 | 7.2 - 7.8 | 110 - 120 (with C-F coupling) | - |

| C-6 | 7.0 - 7.6 | 115 - 125 (with C-F coupling) | - |

| C-7 | 7.5 - 8.0 | 120 - 130 | - |

| C-7a | - | 145 - 155 | - |

Note: The values presented are typical ranges and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structure Elucidation (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring, helping to trace their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹H-¹³C). This is crucial for assigning the ¹³C signals of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide information about the through-space proximity of different parts of the molecule, which can be useful for confirming stereochemistry or conformational preferences in derivatives.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique used to trace the pathways of chemical reactions and to elucidate reaction mechanisms. researchgate.net In the context of this compound, deuterium can be strategically incorporated into the molecule to understand its formation or subsequent reactions.

For example, if the aldehyde group is introduced via a formylation reaction, using a deuterated formylating agent (e.g., DMF-d₇) would result in a deuterated aldehyde (CHO → CDO). researchgate.netmdpi.com The presence and position of the deuterium can be confirmed by the disappearance of the corresponding ¹H NMR signal and the appearance of a characteristic signal in the ²H (deuterium) NMR spectrum. researchgate.net Furthermore, the effect of the deuterium on the ¹³C NMR spectrum, such as isotopic shifts, can provide additional confirmation. researchgate.net Analyzing the mass spectrum of the deuterated compound will also show a mass shift corresponding to the incorporated deuterium, further verifying the labeling. researchgate.netmdpi.com Such studies are invaluable for understanding the intimate details of reaction pathways.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₅FO₂). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₉H₅FO₂ + H]⁺ | 165.0346 | Typically within 5 ppm |

| [C₉H₅FO₂ + Na]⁺ | 187.0166 | Typically within 5 ppm |

Fragmentation Pathway Analysis and Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule, and the analysis of these fragments provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, characteristic fragmentation pathways would include:

Loss of the formyl radical (•CHO): This would result in a significant peak corresponding to the benzofuranyl cation.

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion.

Cleavage of the furan ring: This can lead to a variety of smaller fragment ions.

The fragmentation pattern of this compound can be compared to that of related compounds, such as benzofuran-2-carboxaldehyde nist.gov, 5-bromofuran-2-carbaldehyde nih.gov, and 5-methylfuran-2-carbaldehyde nist.gov, to identify common fragmentation pathways and to confirm the structural assignments. For instance, the loss of the halogen atom or the methyl group in the bromo and methyl analogs, respectively, would provide a comparative basis for understanding the fragmentation of the fluoro-substituted compound.

RapidFire Mass Spectrometry in High-Throughput Analysis

RapidFire Mass Spectrometry (RF-MS) has emerged as a important technology in high-throughput analysis, particularly within the realm of drug discovery and development. sepscience.comsem.com.tr This system offers a significant advantage by providing mass spectrometry-based, high-throughput screening solutions that are compatible with a wide range of challenging targets. sepscience.comchem-agilent.com The core of the RapidFire technology lies in its integrated, automated, micro-scale solid-phase extraction (SPE) system, which replaces the time-consuming liquid chromatography (LC) step in conventional LC/MS analysis. chem-agilent.comyoutube.com This allows for ultrafast sample processing, with cycle times as short as 2 to 10 seconds per sample. sepscience.comlcms.cz

The primary benefit of RF-MS in the analysis of derivatives of this compound is its ability to perform label-free detection of native analytes. sem.com.tr This eliminates the need for costly and potentially interfering labels, providing more biologically relevant data. youtube.com For a library of this compound derivatives, RF-MS can be employed for primary and secondary screening to identify promising lead compounds. sem.com.trchem-agilent.com The system's high-throughput nature allows for the rapid screening of thousands of compounds, significantly accelerating the drug discovery pipeline. youtube.comlcms.cz

The workflow of a RapidFire system involves the aspiration of a sample from a multi-well plate, followed by a rapid on-cartridge SPE cleanup to remove salts, buffers, and other contaminants. chem-agilent.comlcms.cz The purified analytes are then eluted directly into the mass spectrometer for detection. chem-agilent.comyoutube.com This process is highly automated, with integrated plate handling and the capacity for long, unattended runs, making it an efficient tool for large-scale screening projects. sem.com.tryoutube.com The technology is compatible with various mass spectrometers, including triple quadrupole (QQQ) and time-of-flight (TOF) instruments, offering flexibility in the type of data that can be acquired. sem.com.trlcms.cz

While specific published data on the high-throughput analysis of this compound derivatives using RapidFire MS is not yet available, the technology's proven success with other small molecules, lipids, peptides, and proteins underscores its potential applicability. youtube.com The system's ability to handle complex biological matrices and provide robust, reproducible data makes it a valuable tool for future studies involving the screening and lead optimization of this class of compounds. chem-agilent.comresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, the characteristic absorption bands can be predicted based on the vibrational modes of its constituent functional groups: the benzofuran (B130515) ring system, the aldehyde group, and the carbon-fluorine bond.

The IR spectrum of a molecule reveals the frequencies at which it absorbs infrared radiation, causing its bonds to vibrate. vscht.cz These absorption frequencies are characteristic of the types of bonds and functional groups present. uniroma1.it For this compound, the key functional groups and their expected IR absorption regions are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C-H) | Stretch | ~2800 and ~2700 | Medium |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium to Weak |

| Carbonyl (C=O) | Stretch | 1710-1685 | Strong |

| Aromatic (C=C) | Stretch | 1600-1400 | Medium to Weak |

| C-O-C (ether) | Asymmetric Stretch | 1275-1200 | Strong |

| C-F (aryl) | Stretch | 1270-1100 | Strong |

| Data compiled from multiple sources. vscht.czuniroma1.itmaricopa.edupressbooks.pub |

The aldehyde group is readily identifiable by the presence of two characteristic C-H stretching bands around 2800 cm⁻¹ and 2700 cm⁻¹, in addition to the strong C=O stretching absorption typically found between 1710 and 1685 cm⁻¹ for aromatic aldehydes. maricopa.edupressbooks.pub The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the C=C stretching modes of the aromatic ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-O-C stretching of the furan ring is expected to produce a strong band in the 1275-1200 cm⁻¹ range. uniroma1.it The C-F stretching vibration in aromatic compounds is also typically strong and falls within a similar region, often coupled with other vibrations. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. researchgate.net Therefore, non-polar bonds with symmetrical vibrations, which may be weak or absent in the IR spectrum, can produce strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the benzofuran ring system are expected to be particularly prominent in the Raman spectrum. researchgate.net

Analysis of Vibrational Modes Related to the Fluorine Atom

The introduction of a fluorine atom into the benzofuran ring system of this compound has a notable effect on its vibrational spectrum. The C-F bond is highly polar, resulting in a strong absorption in the IR spectrum. The stretching vibration of the C-F bond in aromatic compounds typically appears in the 1270-1100 cm⁻¹ region. nih.gov However, this mode is often coupled with other vibrations, particularly the in-plane bending of C-H bonds and ring vibrations, which can make a definitive assignment challenging. aip.orgaip.org

The position of the C-F stretching frequency can be influenced by the electronic environment of the molecule. Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to calculate the vibrational frequencies and aid in the assignment of the observed bands. nih.govnih.gov These calculations can help to disentangle the complex vibrational modes in the fingerprint region of the spectrum and provide a more detailed understanding of the coupling between the C-F stretching and other vibrations. acs.org

Furthermore, the fluorine atom can perturb the vibrational modes of the adjacent aromatic ring. This can lead to shifts in the frequencies of the C-H and C=C vibrations of the benzene ring. smu.edu The analysis of these shifts, in conjunction with computational modeling, can provide insights into the electronic effects of the fluorine substituent on the aromatic system. acs.org The study of a series of fluorinated benzofuran derivatives would allow for a systematic investigation of how the position and number of fluorine substituents affect the vibrational spectra. nih.gov

X-ray Crystallography

Determination of Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. asianpubs.orgresearchgate.net For novel compounds such as this compound and its derivatives, single-crystal X-ray diffraction provides precise information on the molecular structure, including the conformation of the molecule and the spatial relationship between its different parts. researchgate.netbeilstein-journals.org

For derivatives of this compound, X-ray crystallography can confirm the connectivity of the atoms and the planarity of the benzofuran ring system. nih.govresearchgate.net It can also reveal the orientation of the aldehyde group relative to the ring and provide information about intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules are packed in the crystal lattice. asianpubs.org The table below presents representative crystallographic data for a related benzofuran derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0845 (2) |

| b (Å) | 9.2761 (2) |

| c (Å) | 10.1252 (2) |

| α (°) | 71.315 (1) |

| β (°) | 80.838 (1) |

| γ (°) | 70.485 (1) |

| Volume (ų) | 760.53 (3) |

| Z | 2 |

| Data for 3-(4-Fluorophenylsulfinyl)-5-iodo-2,7-dimethyl-1-benzofuran. nih.gov |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The detailed molecular geometry of this compound and its derivatives can be quantitatively described by the bond lengths, bond angles, and torsion angles obtained from X-ray crystallographic analysis. acs.org This data provides fundamental insights into the electronic structure and steric interactions within the molecule.

Bond lengths are the equilibrium distances between the nuclei of two bonded atoms. tsijournals.com In the benzofuran ring system, the C-C and C-O bond lengths can provide information about the degree of aromaticity and electron delocalization. numberanalytics.com The C-F bond length is also a key parameter, and its value can be compared to typical C-F bond lengths in other aromatic compounds. nist.govresearchgate.net The lengths of the bonds within the aldehyde group (C=O and C-H) are also determined with high precision.

Torsion angles, or dihedral angles, describe the conformation of the molecule by defining the rotational angle between two groups of atoms around a central bond. For this compound, the torsion angle involving the bond connecting the aldehyde group to the benzofuran ring is of particular interest, as it determines the orientation of the carbonyl group relative to the plane of the ring system. asianpubs.org

The table below provides a selection of bond lengths and angles for a related benzofuran derivative, which can be considered representative of the type of data that would be obtained for this compound.

| Bond/Angle | Value (Å or °) |

| C-F | ~1.36 |

| C=O | ~1.22 |

| C-O (furan) | ~1.37 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-C-O (aldehyde) | ~124 |

| C-O-C (furan) | ~106 |

| Representative data compiled from studies of related benzofuran derivatives. asianpubs.orgresearchgate.net |

The precise values of these parameters for this compound and its derivatives would be crucial for understanding their structure-activity relationships and for the rational design of new compounds with desired properties. nih.gov

Elucidation of Non-Covalent Interactions in the Solid State

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the crystal packing, polymorphism, and ultimately the material's physical properties.

Hydrogen Bonding: In the crystal lattice of this compound, conventional hydrogen bonds are absent. However, weak C-H···O and C-H···F hydrogen bonds are expected to play a role in stabilizing the crystal structure. The aldehyde proton and aromatic protons can act as donors to the furan oxygen, the carbonyl oxygen, and the fluorine atom of neighboring molecules. Studies on other fluorinated organic compounds have demonstrated the importance of C-H···F interactions in crystal packing. researchgate.netnih.gov

Halogen Bonding: The fluorine atom in this compound can potentially participate in halogen bonding, acting as a halogen bond acceptor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is the most electronegative element and generally a poor halogen bond donor, its ability to act as an acceptor is recognized in specific contexts. researchgate.net The strength of such interactions would be relatively weak compared to those involving heavier halogens.

C-H…π Interactions: C-H…π interactions, where a C-H bond acts as a weak donor to the π-system of the benzofuran ring, are also anticipated. These interactions are increasingly recognized as important forces in molecular recognition and crystal engineering. shu.ac.ukcam.ac.uk The aromatic C-H bonds of one molecule can interact with the electron-rich π-cloud of an adjacent molecule, further stabilizing the crystal packing.

Cambridge Crystallographic Data Centre (CCDC) Deposition and Analysis

The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures. nih.gov When the crystal structure of a compound like this compound is determined via single-crystal X-ray diffraction, the data is typically deposited in the CCDC.

Each deposited structure is assigned a unique CCDC deposition number, which allows researchers worldwide to access the crystallographic information. cam.ac.ukresearchgate.net The deposited data is in the form of a Crystallographic Information File (CIF), which contains detailed information about the unit cell dimensions, space group, atomic coordinates, and other experimental parameters.

As of this writing, a specific CCDC deposition number for this compound has not been identified in the public domain. However, the CCDC database would be the primary resource for obtaining and analyzing its crystal structure, should it become available. Analysis of the CIF file using software like Mercury, provided by the CCDC, would allow for a detailed exploration of the non-covalent interactions discussed in the previous section, including the visualization and measurement of bond lengths and angles for hydrogen bonds, halogen bonds, and π-π stacking interactions.

Electronic Spectroscopy (UV-Vis)

Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, provides insights into the electronic structure of the molecule. The spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated benzofuran system. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The presence of the fluorine atom and the aldehyde group as substituents on the benzofuran core influences the position and intensity of these absorption bands. A study on the modulation of the benzofuran structure showed that electron-donating and electron-withdrawing substituents can cause significant shifts in the absorption and fluorescence maxima. The fluorine atom, being an electron-withdrawing group, and the aldehyde group, a conjugating and electron-withdrawing group, are expected to modulate the electronic transitions.

Representative UV-Vis Absorption Data for a Substituted Benzofuran

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~280-320 | High |

| n→π | ~340-380 | Low |

Note: The values in this table are representative and based on general knowledge of similar aromatic aldehydes. Actual experimental values for this compound may vary.

Solid-State Properties and Polymorphism Characterization Methodologies

The solid-state properties of a compound are critical, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly affect properties like solubility, stability, and bioavailability.

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. An XRPD pattern provides a unique "fingerprint" for a specific crystalline phase. The pattern consists of a series of diffraction peaks at characteristic scattering angles (2θ), which are determined by the crystal lattice parameters according to Bragg's Law.

Different polymorphs of this compound would have different crystal lattices and, therefore, would produce distinct XRPD patterns. By comparing the XRPD pattern of a sample to a reference pattern, one can identify the crystalline form. The technique is also invaluable for detecting the presence of multiple crystalline phases in a mixture.

Representative XRPD Peak Data for a Crystalline Organic Compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

Note: This table presents hypothetical XRPD data for illustrative purposes.

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the thermal behavior and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and decomposition temperature. A TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for detecting thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. If the compound exhibits polymorphism, DSC could reveal endothermic or exothermic peaks associated with transitions between different polymorphs upon heating or cooling.

Representative Thermal Analysis Data

| Technique | Event | Temperature (°C) |

| TGA | Onset of Decomposition | > 200 |

| DSC | Melting Point (Endotherm) | 150 - 170 |

| DSC | Polymorphic Transition | Variable |

Note: The data in this table is hypothetical and serves as an example of the information that can be obtained from thermal analysis.

Methodologies for Understanding Crystal Packing Arrangements and Intermolecular Forces

The elucidation of the three-dimensional architecture of crystalline solids is fundamental to understanding the structure-property relationships in materials science and medicinal chemistry. For this compound and its derivatives, a comprehensive analysis of their crystal packing and the intricate network of intermolecular forces is achieved through a combination of advanced experimental and computational techniques. These methodologies provide critical insights into the supramolecular assembly, which in turn governs the physicochemical properties of the compounds, such as solubility, stability, and bioavailability.

To quantitatively and qualitatively analyze the intermolecular interactions that stabilize the crystal packing, Hirshfeld surface analysis has emerged as a powerful tool. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The Hirshfeld surface can be mapped with various properties to visualize and quantify intermolecular contacts.

Key descriptors derived from Hirshfeld surface analysis include:

dnorm : This property is a normalized contact distance, which is color-coded onto the Hirshfeld surface. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, highlighting the most significant intermolecular interactions, such as hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

Two-dimensional (2D) fingerprint plots : These plots provide a summary of all intermolecular contacts in the crystal. They are generated by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is unique for a given crystal structure and can be decomposed to show the relative contributions of specific types of contacts. nih.govnih.gov

| Interatomic Contact | Percentage Contribution (%) |

|---|---|

| H···H | 40.7 |

| O···H/H···O | 24.7 |

| C···H/H···C | 16.1 |

| C···C | 8.8 |

| N···C/C···N | 3.8 |

| N···H/H···N | 3.5 |

The introduction of a fluorine atom, as in this compound, adds further complexity and specificity to the intermolecular interactions. The role of fluorine in crystal packing is multifaceted; it can participate in weak C–H···F hydrogen bonds, dipole-dipole interactions, and can influence the nature of π-π stacking interactions. rsc.orged.ac.uk The analysis of these weak interactions is crucial for a complete understanding of the supramolecular structure.

The following table presents a hypothetical breakdown of interaction energies for a molecular pair in a crystal, as can be determined by computational methods.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -74.3 |

| Polarization | -12.2 |

| Dispersion | -146.9 |

| Repulsion | 125.0 |

| Total Interaction Energy | -108.4 |

Computational and Theoretical Investigations of 5 Fluorobenzofuran 2 Carbaldehyde

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental tools for exploring the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals and electron distribution, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. dntb.gov.uaresearchgate.net

For 5-Fluorobenzofuran-2-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its three-dimensional structure and the distribution of electron density. rsc.orgrsc.org These calculations would reveal key geometric parameters like bond lengths and angles. The presence of the electron-withdrawing fluorine atom at the C5 position and the aldehyde group at the C2 position would significantly influence the electronic distribution across the benzofuran (B130515) ring system. DFT provides a foundational understanding of how these substituents modulate the molecule's electronic properties.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C=O (aldehyde) | ~1.21 Å |

| C-F (aromatic) | ~1.35 Å | |

| C-C (furan ring) | ~1.37 - 1.45 Å | |

| C-O (furan ring) | ~1.36 Å | |

| Bond Angles | O=C-H (aldehyde) | ~124° |

| C-C-F (aromatic) | ~119° | |

| C-O-C (furan ring) | ~106° |

This table is illustrative and presents hypothetical data based on typical values for similar structures to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the fused benzofuran ring, while the LUMO would likely be localized on the electron-deficient aldehyde group and the C2-C3 bond of the furan (B31954) ring. The fluorine atom's electron-withdrawing nature would lower the energy of both the HOMO and LUMO. FMO analysis helps predict how the molecule will interact with other reagents. For instance, a nucleophilic attack would be predicted to occur at the aldehyde carbon, which is a region of high LUMO density. rsc.orgrsc.org

Illustrative Frontier Molecular Orbital Energies for Benzofuran Derivatives (Hypothetical Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzofuran-2-carbaldehyde | -6.5 | -2.1 | 4.4 |

| This compound | -6.7 | -2.4 | 4.3 |

| 5-Nitrobenzofuran-2-carbaldehyde | -7.1 | -3.0 | 4.1 |

This table is illustrative. The data is hypothetical, showing the expected trend where electron-withdrawing groups lower the orbital energies and can affect the HOMO-LUMO gap, influencing reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically represent regions of negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). Green and yellow areas represent intermediate potential.

Mechanistic Elucidation through Computational Modeling

Computational modeling extends beyond static molecular properties to simulate the dynamics of chemical reactions. It allows for the exploration of reaction pathways and the prediction of outcomes, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves identifying a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. numberanalytics.com

For reactions involving this compound, such as a nucleophilic addition to the aldehyde group, computational modeling could map the entire reaction pathway. This would involve calculating the energies of the reactants, the transition state, and the products. Such analysis would, for example, elucidate the mechanism of a Wittig reaction or a Grignard addition at the aldehyde, providing detailed information on the energy barriers and the structural changes that occur during the reaction.

Computational Prediction of Selectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products. Computational chemistry can be a powerful tool for predicting the selectivity (chemo-, regio-, and stereoselectivity) of such transformations. By calculating the activation energies for the different possible reaction pathways leading to different products, chemists can predict which product is kinetically favored (formed fastest) and which is thermodynamically favored (most stable).

In the case of this compound, consider an electrophilic aromatic substitution reaction. The fluorine atom and the formyl-furan moiety will direct incoming electrophiles to specific positions on the benzene (B151609) ring. Computational modeling can predict the most likely site of substitution by comparing the activation energies for attack at each possible position. The analysis of the transition states for each pathway would reveal the factors controlling the regioselectivity of the reaction, providing predictive power that can guide the design of new synthetic routes. numberanalytics.com

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the structure, stability, and function of molecules in chemical and biological systems. For this compound, understanding these weak interactions is crucial for predicting its behavior in different environments, such as in the solid state or when interacting with a biological target.

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components. This allows for a quantitative understanding of the nature of the intermolecular forces at play. Typically, the interaction energy is broken down into electrostatic, exchange-repulsion, polarization, and dispersion components.

To illustrate the type of information that can be obtained from an EDA, a hypothetical energy decomposition for a dimer of this compound is presented in the table below. The values are for illustrative purposes and are based on typical values for similar aromatic systems.

Table 1: Hypothetical Energy Decomposition Analysis for a this compound Dimer

| Energy Component | Hypothetical Energy (kcal/mol) | Description |

| Electrostatic | -5.0 | Arises from the interaction of the permanent charge distributions of the monomers. |

| Exchange-Repulsion | +7.0 | A consequence of the Pauli exclusion principle, preventing the collapse of the molecules onto each other. |

| Polarization | -2.5 | The distortion of the electron cloud of one molecule in the presence of another. |

| Dispersion | -8.5 | Arises from instantaneous fluctuations in electron density, a key component of van der Waals interactions. |

| Total Interaction Energy | -9.0 | The sum of all the energy components, indicating a stable dimer. |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Although a specific Hirshfeld surface analysis for this compound is not available, a study on the closely related compound, 5,5-di-fluoro-10-[5-(tri-methyl-sil-yl)furan-2-yl]-5H-4λ4,5λ4-di-pyrrolo-[1,2-c:2′,1′-f] nih.govnih.govdntb.gov.uadi-aza-borinine, provides valuable insights into the types of interactions that can be expected. nih.govnih.gov For this molecule, the Hirshfeld surface analysis revealed that H···H, F···H/H···F, and C···H/H···C interactions were the most significant contributors to the crystal packing. nih.govnih.gov

Fingerprint plots are two-dimensional histograms derived from the Hirshfeld surface that summarize the intermolecular contacts. The plot of the distance from the surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ) provides a "fingerprint" of the interactions.

Based on the analysis of the aforementioned related compound, the following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound.

Table 2: Expected Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (based on an analogous compound)

| Contact Type | Expected Contribution (%) | Significance |

| H···H | ~48% | Represents the most abundant contacts, typical for organic molecules. |

| F···H/H···F | ~20% | Indicates the presence of hydrogen bonds involving the fluorine atom. |

| C···H/H···C | ~19% | Reflects van der Waals interactions and C-H···π interactions. |

| O···H/H···O | Variable | Highlights hydrogen bonding involving the furan and carbaldehyde oxygen atoms. |

| C···C (π-π stacking) | Variable | Important for the stacking of aromatic rings. |

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density and its gradient. Regions of low electron density and low RDG values correspond to non-covalent interactions.

A comprehensive theoretical and experimental study on 5-Bromo-2-Hydroxybenzaldehyde, a compound with a similar substitution pattern, employed RDG analysis to evaluate the non-covalent interactions within the molecule. nih.gov The study found that hydrogen bonding interactions were the most significant, followed by van der Waals interactions and steric effects. nih.gov The RDG analysis allows for the visualization of these interactions as surfaces, which can be colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. For this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding between the furan oxygen and the carbaldehyde hydrogen, as well as various intermolecular interactions in a dimer or crystal lattice.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

While specific conformational analysis and MD simulation studies for this compound are not detailed in the literature, research on other benzofuran derivatives highlights the importance of these investigations. For instance, a study on novel benzofuran aldehyde derivatives as potential inhibitors of carbonic anhydrase II in breast cancer utilized molecular docking and dynamics simulations to evaluate their binding. dntb.gov.ua Similarly, MD simulations have been employed to study the stability of benzimidazole (B57391) and benzothiazole (B30560) derivatives as potential inhibitors of SARS-CoV-2 proteins. nih.gov

A conformational analysis of this compound would likely focus on the rotational barrier of the carbaldehyde group. The planarity of the molecule could be influenced by the electronic effects of the fluorine atom and the potential for intramolecular hydrogen bonding.

MD simulations could be used to explore the dynamic behavior of this compound in a solvent or interacting with a biological macromolecule. These simulations can provide insights into the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with surrounding molecules over time.

Theoretical Prediction of Chiroptical Properties of Chiral Derivatives

Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is used to study chiral molecules. Theoretical calculations of chiroptical properties have become an indispensable tool for determining the absolute configuration of chiral compounds.

Currently, there are no available studies in the literature that focus on the theoretical prediction of chiroptical properties of chiral derivatives of this compound. However, if a chiral center were to be introduced into the molecule, for example, by reduction of the carbaldehyde to a chiral alcohol and subsequent derivatization, theoretical methods could be employed to predict its ECD and VCD spectra. By comparing the calculated spectra with experimental data, the absolute configuration of the chiral derivative could be confidently assigned.

Applications of 5 Fluorobenzofuran 2 Carbaldehyde As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of 5-Fluorobenzofuran-2-carbaldehyde makes it an ideal precursor for the synthesis of elaborate heterocyclic frameworks. The aldehyde functionality provides a convenient handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzofuran (B130515) moiety can be further elaborated or incorporated into larger polycyclic systems.

Integration into Polycyclic Systems

The aldehyde group of this compound is readily employed in a variety of cyclization and condensation reactions to construct fused and bridged polycyclic systems. For instance, it can participate in intramolecular aldol reactions, Wittig-type olefination followed by ring-closing metathesis, or multi-component reactions to generate novel and complex molecular architectures. The fluorine substituent can influence the electronic properties and reactivity of the benzofuran ring, potentially directing the regioselectivity of these cyclization reactions and imparting unique characteristics to the final polycyclic products.

Development of Functional Organic Materials

The unique electronic and photophysical properties of the benzofuran ring system, which can be further tuned by the presence of the fluorine substituent and modifications at the 2-position, make this compound a valuable precursor for the development of novel functional organic materials.

Use in Polymer and Dye Synthesis

The aldehyde functionality of this compound allows for its incorporation into polymeric structures through various polymerization techniques. For example, it can undergo condensation polymerization with suitable co-monomers to form polyesters, polyimines, or other conjugated polymers. The resulting materials may exhibit interesting optical and electronic properties, such as fluorescence or charge-transport capabilities, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the extended π-conjugated system of the benzofuran core can be exploited in the synthesis of novel dyes. By reacting the aldehyde with appropriate coupling partners, a wide range of chromophores with tailored absorption and emission characteristics can be prepared. The fluorine substituent can enhance the photostability and quantum yield of these dyes, making them suitable for various applications, including as fluorescent probes and in dye-sensitized solar cells.

Design and Synthesis of Libraries of Analogues for Structure-Activity Relationship Studies

The amenability of this compound to a wide range of chemical transformations makes it an excellent scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically modifying the aldehyde group and the benzofuran core, chemists can rapidly create a diverse set of analogues to explore the impact of structural variations on the physicochemical properties of the molecules.

High-Throughput Synthetic Approaches for Derivatives

To expedite the synthesis of analogue libraries, high-throughput and parallel synthesis methodologies can be employed. The reactivity of the aldehyde group in this compound is well-suited for such approaches. For example, reductive amination, Wittig reactions, and multicomponent reactions can be performed in a parallel format to generate a large number of derivatives with diverse functional groups at the 2-position.

| Reaction Type | Reagents/Conditions | Resulting Functional Group at C2 |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Aminomethyl |

| Wittig Reaction | Phosphonium (B103445) Ylide | Substituted Alkene |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted α,β-Unsaturated Carbonyl |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

These high-throughput synthetic strategies enable the rapid generation of a focused library of compounds, which can then be systematically evaluated to establish clear structure-activity relationships, guiding the design of molecules with optimized properties for various chemical applications.

Rational Design of Modified Structures Based on Chemical Principles

The strategic modification of this compound into novel derivatives is a cornerstone of rational drug design, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. This process is deeply rooted in established chemical principles, including structure-activity relationships (SAR), bioisosteric replacement, and the strategic manipulation of functional groups to optimize interactions with biological targets.

A fundamental aspect of the rational design process is the strategic incorporation of fluorine. The presence of a fluorine atom at the C-5 position of the benzofuran ring is a critical determinant of the molecule's biological activity. This is due to fluorine's ability to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The judicious placement of fluorine can also enhance a drug's permeability and bioavailability. nih.gov

The aldehyde functional group at the C-2 position serves as a versatile anchor for a wide array of chemical modifications. Its reactivity allows for the synthesis of a diverse library of derivatives through reactions such as condensation, oxidation, reduction, and the formation of various heterocyclic rings. For instance, the aldehyde can be converted into imines, oximes, hydrazones, or used in multicomponent reactions to build more complex molecular architectures.

Structure-activity relationship studies on analogous benzofuran derivatives have revealed that the introduction of specific substituents can significantly influence their biological effects. For example, the presence of bromine, hydroxyl, and/or carboxyl groups, in conjunction with fluorine, has been shown to enhance the anti-inflammatory and anticancer properties of benzofuran compounds. nih.govdntb.gov.ua The position of these substituents on the benzofuran ring is a critical factor in determining the biological activity. nih.gov

The following table summarizes key chemical principles and their application in the rational design of modified structures from this compound:

| Chemical Principle | Application in Rational Design of this compound Derivatives | Potential Outcome |

| Structure-Activity Relationship (SAR) | Introduction of various substituents (e.g., halogens, hydroxyl, carboxyl) at different positions of the benzofuran ring. nih.govnih.gov | Enhanced biological activity (e.g., anticancer, anti-inflammatory), improved selectivity for the target. nih.govnih.gov |

| Bioisosteric Replacement | Substitution of hydrogen atoms with fluorine to modulate metabolic stability and electronic properties. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov Replacement of the aldehyde with other functional groups (e.g., nitriles, esters) to alter reactivity and binding modes. | Increased metabolic stability, enhanced target binding, improved pharmacokinetic profile. cambridgemedchemconsulting.com |

| Functional Group Modification | Conversion of the C-2 carbaldehyde into imines, oximes, hydrazones, or use in multicomponent reactions to synthesize diverse heterocyclic derivatives. | Generation of a library of compounds with varied physicochemical properties and potential biological activities. |

| Halogen Bonding | Leveraging the C-5 fluorine atom to form favorable interactions with biological targets. nih.gov | Increased binding affinity and potency of the designed molecules. nih.gov |

Detailed research findings have demonstrated the successful application of these principles. For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown that compounds with specific combinations of difluorine, bromine, and ester or carboxylic acid groups exhibit significant inhibition of cancer cell proliferation. nih.govdntb.gov.ua Furthermore, the addition of a fluorine atom at specific positions in other heterocyclic scaffolds has been shown to cause a significant increase in potency and inhibitory activity against various enzymes. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Functionalization and Transformation

The future functionalization and transformation of 5-Fluorobenzofuran-2-carbaldehyde and related structures will heavily rely on the innovation of new catalytic systems. Research is moving beyond traditional methods toward more efficient, selective, and versatile catalytic reactions. Palladium-catalyzed processes, for instance, have been instrumental in benzofuran (B130515) synthesis through C-H tandem activation/oxidation sequences. nih.gov Future work will likely focus on developing catalysts that can selectively target specific C-H bonds on the benzofuran core, allowing for late-stage functionalization without the need for pre-functionalized substrates. nih.gov

Gold-catalyzed reactions, such as the oxyboration of alkynes to form borylated benzofurans, present another promising avenue. nih.gov For a molecule like this compound, this could enable the introduction of boron-containing moieties, opening up a vast array of subsequent cross-coupling reactions. Additionally, photocatalytic methods are emerging as a powerful tool. A recently developed visible-light-induced defluorinative cross-coupling followed by cyclization to produce 2-fluorobenzofurans highlights the potential for radical-based strategies in creating and modifying these scaffolds. nih.govresearchgate.net The development of catalysts for such processes could offer novel pathways for manipulating the fluorine and aldehyde groups of the target molecule.

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound |

| Palladium (Pd) Complexes | C-H Activation / Oxidative Cyclization | 2-hydroxystyrenes and iodobenzenes | Direct synthesis or further functionalization of the aromatic core. nih.gov |

| Gold (Au) Catalysts | Oxyboration of Alkynes | o-alkynylphenols | Introduction of boryl groups for subsequent derivatization. nih.gov |

| Lewis Acids (e.g., BF₃·Et₂O) | Meerwein Rearrangement / Cyclodehydration | 2-methoxychalcone epoxides | Alternative synthetic routes to the benzofuran core. nih.gov |

| Photocatalysts (Visible Light) | Defluorinative Coupling / Cyclization | α-CF₃-ortho-hydroxystyrenes | Novel synthesis and modification involving radical intermediates. nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The complexity of synthesizing molecules like this compound efficiently presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for addressing this. preprints.org Computer-Aided Synthesis Planning (CASP) applications, enhanced by deep neural networks, can perform retrosynthetic analysis without human intervention, proposing viable synthetic pathways by learning from vast reaction databases. nih.govchemrxiv.org

| AI/ML Application | Technology | Function | Relevance to this compound |

| Computer-Aided Synthesis Planning (CASP) | Deep Neural Networks, Graph Convolutional Networks | Retrosynthetic analysis and pathway prediction. nih.govchemrxiv.org | Designing the most efficient and economical synthetic route from available precursors. youtube.com |

| Reactivity Prediction | Support Vector Machines, Decision Trees | Predicts the outcome of potential reagent combinations. mdpi.com | Evaluating novel, untested reaction steps to create new derivatives. |

| Closed-Loop Optimization | Bayesian Optimization, Reinforcement Learning | AI suggests experiments, which are performed by robots, and the results iteratively improve the AI's model. researchgate.netnih.gov | Automated high-throughput screening to rapidly optimize reaction conditions (catalyst, solvent, temperature) for synthesis. |

Advancements in Spectroscopic and Crystallographic Techniques for Intricate Structural Details

A precise understanding of the three-dimensional structure and electronic distribution of this compound is critical for designing its applications. While standard techniques are effective, future research will leverage more advanced methods for finer details. High-resolution mass spectrometry (HRMS) is essential for unambiguous confirmation of elemental composition. nih.gov Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D experiments (COSY, HSQC, HMBC) and ¹⁹F NMR, will continue to be vital for elucidating the precise connectivity and spatial relationships within novel derivatives. nih.gov

The gold standard for structural elucidation, single-crystal X-ray diffraction, provides definitive proof of stereochemistry and conformation. For derivatives of this compound, obtaining crystal structures will be a key goal. For instance, the X-ray structure of a related 3-amino-2-benzoyl-trifluorobenzofuran revealed the coplanarity of the benzoyl group with the benzofuran ring and the presence of an intramolecular hydrogen bond, details crucial for understanding its reactivity. nih.gov Future advancements in cryo-electron microscopy and microcrystal electron diffraction (MicroED) may allow for the structural determination of compounds that are difficult to crystallize in a size suitable for X-ray analysis.

| Technique | Information Obtained | Example from Related Compounds |

| ¹H, ¹³C, ¹⁹F NMR | Connectivity, electronic environment of atoms, through-bond and through-space correlations. | Detailed chemical shifts and coupling constants confirm the structure of novel fluorinated benzofurans. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula. | Observed m/z values match expected values to within a few parts per million, confirming composition. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic peaks for C=O (aldehyde) and C-F bonds are identified. nih.gov |

| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions. | Determined the coplanarity of substituents and intramolecular hydrogen bonding in a 3-aminobenzofuran derivative. nih.gov |

Continued Application of Computational Chemistry in Predictive Design and Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental work and will be central to the future study of this compound. DFT calculations allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net Studies on related benzofuran derivatives have shown excellent correlation between DFT-calculated harmonic wavenumbers and experimental FT-IR spectra. researchgate.net